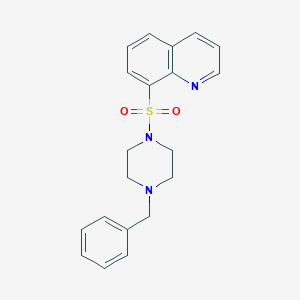
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline typically involves multiple steps. One common method includes the reaction of quinoline derivatives with piperazine derivatives under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be employed to form the piperazine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated quinoline derivatives and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is explored for its potential antiviral, anticancer, and antimicrobial properties . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it is used in the synthesis of other complex organic molecules, contributing to advancements in synthetic chemistry .
作用机制
The mechanism of action of 8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and its derivatives. While both compounds share a quinoline core, this compound has a unique piperazine and sulfonyl substitution, which imparts distinct biological activities and chemical properties . Other similar compounds include various substituted quinolines and piperazine derivatives, each with their own unique set of properties and applications .
生物活性
8-((4-Benzylpiperazin-1-yl)sulfonyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a sulfonyl group linked to a benzylpiperazine moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A derivative of this compound exhibited significant antibacterial effects against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured 22 mm and 25 mm, respectively, indicating potent activity compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including HeLa cells. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival, potentially through DNA intercalation and inhibition of topoisomerase II .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases, leading to reduced cancer cell viability .
Case Studies
- Antibacterial Efficacy :
- Anticancer Screening :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial, Anticancer | DNA intercalation, enzyme inhibition |
| 4-Benzylpiperazine | Antidepressant | Serotonin receptor modulation |
| 7-Bromoquinolin | Anticancer | Topoisomerase inhibition |
属性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-10-4-8-18-9-5-11-21-20(18)19)23-14-12-22(13-15-23)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADFNBPZDWIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














